molecular formula C7H13N3O B13550291 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol

3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol

Cat. No.: B13550291
M. Wt: 155.20 g/mol
InChI Key: LBRKVALIVVPDAK-UHFFFAOYSA-N
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Description

3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is an organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-2-yl)ethanamine: Similar structure but lacks the hydroxyl group.

    1-methyl-1H-imidazole-2-carboxaldehyde: Contains an aldehyde group instead of an amino and hydroxyl group.

    2-(1H-imidazol-2-yl)propan-1-ol: Similar structure but lacks the amino group.

Uniqueness

3-amino-2-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the same molecule, which allows for diverse chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-amino-2-(1-methylimidazol-2-yl)propan-1-ol

InChI

InChI=1S/C7H13N3O/c1-10-3-2-9-7(10)6(4-8)5-11/h2-3,6,11H,4-5,8H2,1H3

InChI Key

LBRKVALIVVPDAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(CN)CO

Origin of Product

United States

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